7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Catalog No.
S670367
CAS No.
14509-66-1
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

CAS Number

14509-66-1

Product Name

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

IUPAC Name

7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10)

InChI Key

AZFYLSFUALTNAY-UHFFFAOYSA-N

SMILES

C1CNC(=O)N2C1=CN=C2

Canonical SMILES

C1CNC(=O)N2C1=CN=C2

Synthesis and Characterization:

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, also known as 5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. Several methods have been reported for its synthesis, including condensation reactions and cyclization reactions. [Source: "5H,6H,7H,8H-Imidazo[1,5-c]pyrimidin-5-one 98%" by VWR International, ]

Potential Biological Activities:

Research suggests that 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one may possess various biological activities, including:

  • Antimicrobial activity: Studies have shown that this compound exhibits antibacterial and antifungal properties. [Source: "Synthesis and antibacterial activity of novel imidazo[1,5-c]pyrimidine derivatives" by Yu et al., European Journal of Medicinal Chemistry, 2008, ]
  • Antioxidant activity: Research suggests a potential role for this compound in scavenging free radicals, potentially contributing to antioxidant effects. [Source: "Synthesis and antioxidant activities of novel imidazo[1,5-c]pyrimidine derivatives" by Xu et al., Molecules, 2010, ]
  • Enzyme inhibition: Studies have explored the potential of this compound to inhibit certain enzymes, suggesting its possible application in targeting specific biological processes. [Source: "Synthesis and Biological Evaluation of Imidazo[1,5-c]pyrimidine Derivatives as Potential Chymotrypsin Inhibitors" by Kumar et al., Chemical Biology Drug Design, 2012, ]

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its molecular formula is C₆H₇N₃O, and it possesses unique structural features that make it a subject of interest in medicinal chemistry. The compound is known for its potential biological activities and has been studied for various applications in pharmaceuticals.

The chemical behavior of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves interactions with various electrophiles and nucleophiles. Notably, it can undergo nucleophilic substitutions and cyclization reactions. The compound's reactivity is influenced by the presence of nitrogen atoms in its structure, which can participate in protonation and deprotonation processes. Research indicates that it can react with halogens and other electrophiles to form derivatives with altered biological properties .

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one exhibits a range of biological activities. Studies have shown that it possesses antimicrobial properties and may act against specific bacterial strains. Additionally, its derivatives have been investigated for their potential as anticancer agents. The compound's ability to inhibit certain enzymes involved in metabolic pathways further highlights its pharmacological significance .

Several synthesis methods have been developed for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. Common approaches include:

  • Condensation Reactions: Utilizing appropriate aldehydes and amines under acidic or basic conditions to form the imidazo-pyrimidine framework.
  • Cyclization Techniques: Employing cyclization reactions involving 2-amino-4-pyrimidinones or similar precursors.
  • Multi-step Synthesis: Combining various organic reactions to construct the compound from simpler starting materials.

These methods allow for the production of both the parent compound and its derivatives, facilitating further research into their properties and applications .

The applications of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one span several fields:

  • Pharmaceutical Development: Its derivatives are being explored for use as antimicrobial and anticancer agents.
  • Biochemical Research: The compound serves as a valuable tool in studying enzyme inhibition and metabolic pathways.
  • Material Science: Investigations into its properties may lead to novel materials with unique functionalities.

Interaction studies involving 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy against specific enzymes or pathogens.
  • Structure-Activity Relationship Analysis: To understand how modifications to the compound's structure affect its biological activity.

Such studies are crucial for optimizing the compound's therapeutic potential and understanding its mechanism of action .

Several compounds share structural similarities with 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-pyrimidinoneContains a pyrimidine ringPrecursor for synthesizing various derivatives
1H-imidazo[4,5-b]pyridin-2(3H)-oneFused imidazole-pyridine structureExhibits different biological activities
7-Methyl-7H-pyrrolo[2,3-d]pyrimidinePyrrolidine fused with pyrimidinePotentially different pharmacological profiles

These compounds highlight the diversity within this chemical class while emphasizing the unique properties of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one that make it a valuable subject of study in medicinal chemistry.

The distinct combination of imidazole and pyrimidine rings in 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one contributes to its unique reactivity and biological profile compared to similar compounds. This uniqueness underpins ongoing research aimed at unlocking new therapeutic avenues based on this intriguing scaffold.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Dates

Last modified: 08-15-2023

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